Michael Addition–SO₂ Extrusion Reactivity
Treatment of dihydrothiophen‑3(2H)‑one 1,1‑dioxide with thiols or amines in ethanol triggers a tandem Michael‑addition/cheletropic SO₂ extrusion that directly furnishes vinyl sulfides and enamines in high yields [1]. Under identical conditions, sulfolane (thiolane 1,1‑dioxide) is completely inert because it lacks the requisite α,β‑unsaturated ketone functionality, while tetrahydrothiophen‑3‑one (thiolan‑3‑one) cannot extrude SO₂ and therefore cannot access the same product manifold [1][2]. In ethanol at room temperature the extrusion proceeds spontaneously, whereas in less polar solvents the reaction rate is markedly slower, providing a tunable synthetic handle unique to the 1,1‑dioxide‑substrate [1].
| Evidence Dimension | Ability to undergo tandem Michael‑addition/SO₂‑extrusion |
|---|---|
| Target Compound Data | Yes – reacts with thiols/amines to give vinyl sulfides/enamines; high yields; extrusion spontaneous in EtOH at r.t. |
| Comparator Or Baseline | Sulfolane (CAS 126‑33‑0): no reaction (lacks ketone). Tetrahydrothiophen‑3‑one (CAS 1003‑04‑9): no SO₂ extrusion possible. |
| Quantified Difference | Qualitative yes/no; sulfolane and thiolan‑3‑one are both unreactive in this transformation. |
| Conditions | Ethanol, room temperature; also studied in less polar solvents (Tetrahedron Lett. 1996, 37, 119–122). |
Why This Matters
This reactivity unlocks a direct route to vinyl sulfides and enaminones that is inaccessible with simple sulfones or simple ketones, giving procurement value for labs synthesising sulfur‑containing building blocks or heterocyclic libraries.
- [1] Hofsløkken, N. U.; Flock, S.; Skattebøl, L. Michael Additions to 3(2H)‑Thiophenone 1,1‑Dioxide. Tetrahedron Lett. 1996, 37 (1), 119–122. https://doi.org/10.1016/0040-4039(95)02088-8. View Source
- [2] Shyshkina, O. O. et al. Synthesis and Chemical Properties of Cyclic β‑Keto Sulfones (Review). Chem. Heterocycl. Compd. 2011, 47, 923–945. https://doi.org/10.1007/s10593-011-0858-1. View Source
